molecular formula C11H11N3OS B2995477 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide CAS No. 514218-51-0

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No.: B2995477
CAS No.: 514218-51-0
M. Wt: 233.29
InChI Key: JTCLAUGHTOEEQY-UHFFFAOYSA-N
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Description

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₁N₃OS. This compound is part of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and acetamide functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is unique due to the presence of both cyano and acetamide groups, which provide a versatile platform for further chemical modifications. Its ability to participate in a wide range of reactions and form diverse heterocyclic compounds makes it valuable in various fields of research and industry .

Biological Activity

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a compound belonging to the cyanoacetamide family, recognized for its diverse applications in organic synthesis and medicinal chemistry. The compound's unique structure, featuring both cyano and acetamide functional groups, positions it as a versatile intermediate in the synthesis of various heterocyclic compounds. This article delves into its biological activity, highlighting research findings, case studies, and potential therapeutic applications.

Molecular Formula: C₁₁H₁₁N₃OS
Molecular Weight: 227.29 g/mol
InChI Key: InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15)
LogP: 3.1173
Polar Surface Area: 49.865 Ų

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, which exhibit promising antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli50 µM
S. agalactiae75 µM
S. aureus100 µM

These findings suggest that the compound's derivatives may serve as effective agents in combating bacterial infections .

Antitumor Activity

The compound has also shown potential in cancer treatment. In vitro studies have demonstrated that certain derivatives induce cytotoxicity in cancer cell lines more effectively than conventional chemotherapeutic agents like Paclitaxel. For example, a study on MKN-45 gastric adenocarcinoma cells revealed that synthesized compounds exhibited higher toxicity compared to control samples, indicating their potential as antitumor agents .

Case Studies

  • Study on Antimicrobial Properties:
    A recent investigation assessed the antimicrobial efficacy of various cyanoacetamide derivatives, including this compound. The study utilized the agar-well diffusion method to evaluate antibacterial activities against Gram-positive and Gram-negative bacteria, confirming the compound's effectiveness against E. coli and S. agalactiae .
  • Antitumor Efficacy in Gastric Cancer:
    Another study focused on the antitumor properties of this compound’s derivatives against gastric cancer cell lines. The results indicated a marked increase in cell death rates compared to untreated controls, suggesting that these compounds could be developed into novel anticancer therapies .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells and cancerous tissues. The presence of cyano and acetamide groups enhances its reactivity, allowing for diverse chemical interactions that can disrupt cellular processes.

Properties

IUPAC Name

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLAUGHTOEEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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